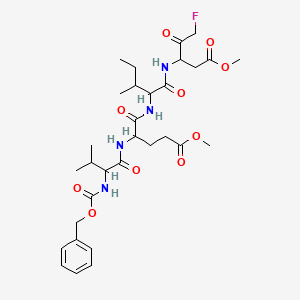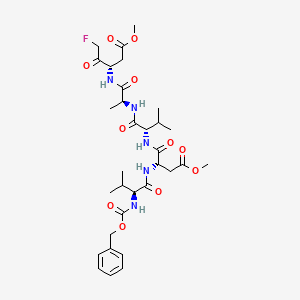
Photo-lysine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photo-lysine hydrochloride, a new lysine-based photo-reactive amino acid, captures proteins that bind lysine post-translational modifications.
Applications De Recherche Scientifique
Structural Analysis and Modification : Photo-lysine hydrochloride and its variants have been studied for their molecular structure and behavior under different conditions. For instance, Poly-L-lysine hydrochloride has been investigated for its structural changes in response to hydration, revealing insights into its pleated-sheet and alpha-helix structures (Shmueli & Traub, 1965).
Biological Applications : Research has demonstrated the incorporation of lysine-based photo-reactive amino acids like photo-lysine in proteins. This incorporation allows for the capture and identification of proteins that recognize lysine post-translational modifications, providing a tool for studying histone modifications and other protein interactions (Yang et al., 2016).
Antimicrobial Photoinactivation : Polylysine hydrochloride has been used to create polycationic conjugates with photosensitizers like chlorin(e6), showing efficacy in the photodynamic inactivation of various bacteria (Tegos et al., 2006).
Nano-Detoxification Agents : Lysine-functionalized dendrimers have been synthesized for potential applications in capturing organic toxins, such as pesticides. These bioactive polymers show promise in applications ranging from drug delivery to environmental detoxification (Durán-Lara et al., 2015).
Photocrosslinking in Hydrogels : The use of lysine dipeptides in the formation of hydrogels has been explored. These hydrogels, when functionalized with compounds like coumarin, can be photo-crosslinked to enhance their mechanical properties, highlighting potential applications in biotechnology and materials science (Kim et al., 2015).
Propriétés
Nom du produit |
Photo-lysine hydrochloride |
|---|---|
Formule moléculaire |
C₆H₁₄Cl₂N₄O₂ |
Poids moléculaire |
245.11 |
Nom IUPAC |
2-[3-[(2S)-2-azaniumyl-2-carboxyethyl]diazirin-3-yl]ethylazanium;dichloride |
InChI |
InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1 |
Clé InChI |
GBAFFVBIGOWXIB-FHNDMYTFSA-N |
SMILES |
C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)

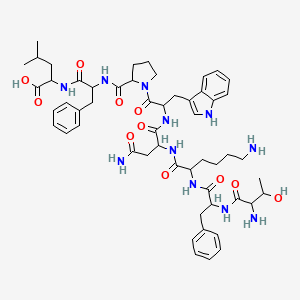
![tumor protein p53 binding protein fragment [Homo sapiens]/[Mus musculus]](/img/no-structure.png)
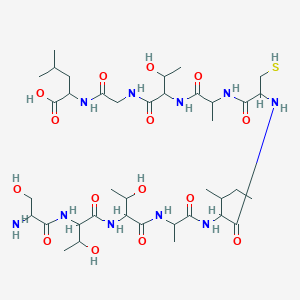
![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)


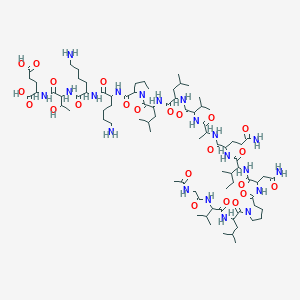
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)
